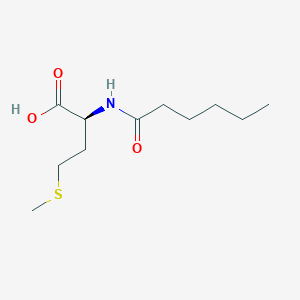

Caproyl-met-OH

Description

Caproyl-Met-OH (chemical name: Hexanoyl-Methionine) is a modified amino acid derivative featuring a caproyl (hexanoyl, C₆H₁₁CO-) group linked to methionine. Its molecular formula is C₁₁H₂₁NO₃S, with a molecular weight of 247.36 g/mol and a CAS registry number [68862-41-9] . The compound is stored at -20 ± 5 °C to ensure stability, likely due to sensitivity to hydrolysis or oxidation under ambient conditions .

This compound is utilized in peptide synthesis and biochemical research, where its lipophilic caproyl group may enhance membrane permeability or modulate interactions with hydrophobic targets. The methionine residue contributes a sulfur-containing thioether side chain, which can participate in redox reactions or metal coordination .

Properties

CAS No. |

68862-41-9 |

|---|---|

Molecular Formula |

C11H21NO3S |

Molecular Weight |

247.36 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Caproyl-Met-OH belongs to the class of acylated amino acids. Below is a comparative analysis with key analogs:

| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Storage Conditions | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₁NO₃S | 247.36 | [68862-41-9] | -20 ± 5 °C | Caproyl, Methionine (thioether) |

| Tos-Ala-OH | C₁₀H₁₃NO₄S | 243.28 | [99076-56-9] | Room Temperature (RT) | Tosyl (sulfonyl), Alanine |

| H-Asn-OMe · HCl | C₅H₁₀N₂O₃ · HCl | 182.61 | [57461-34-4] | -20 ± 5 °C | Asparagine methyl ester, Amide |

| Caprylic Acid | C₈H₁₆O₂ | 144.21 | [124-07-2] | RT | Carboxylic acid (C₈ chain) |

Key Observations :

- This compound vs. Tos-Ala-OH: While both are acylated amino acids, Tos-Ala-OH employs a tosyl (p-toluenesulfonyl) group, which is electron-withdrawing and often used as a protecting group in peptide synthesis.

- H-Asn-OMe · HCl : This methyl ester derivative of asparagine lacks an acyl chain but shares the need for cold storage, suggesting sensitivity to degradation. Its lower molecular weight (182.61 vs. 247.36) reflects simpler structural modifications .

- Caprylic Acid : A medium-chain fatty acid (C₈) from , it differs fundamentally as a standalone carboxylic acid without peptide linkages. However, its chain length (C₈) is shorter than this compound’s caproyl group (C₆), which may influence solubility and lipid bilayer interactions.

Physicochemical and Stability Comparisons

- Stability : this compound and H-Asn-OMe · HCl both require cold storage (-20°C), whereas Tos-Ala-OH and Caprylic Acid are stable at RT. This suggests that this compound’s thioether or ester bonds may be prone to thermal degradation .

- Lipophilicity : The caproyl group confers higher lipophilicity compared to Tos-Ala-OH’s polar sulfonyl group or H-Asn-OMe · HCl’s amide/ester functionalities. This property is critical for applications requiring membrane penetration .

- Molecular Weight : this compound (247.36) is heavier than Tos-Ala-OH (243.28) and significantly larger than H-Asn-OMe · HCl (182.61), impacting diffusion rates and synthetic handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.